molecular formula C11H17NO B13194104 (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol

(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol

Cat. No.: B13194104
M. Wt: 179.26 g/mol
InChI Key: HFHGEKFWPXXXKH-UHFFFAOYSA-N
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Description

(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring, along with a methanol group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)aldehyde or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)alkane.

    Substitution: Formation of halogenated derivatives such as (5-Ethyl-2,4,6-trimethylpyridin-3-yl)bromide or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)chloride.

Scientific Research Applications

(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Lacks the ethyl and methanol groups, making it less versatile in certain reactions.

    3-Ethyl-2,4,6-trimethylpyridine: Similar structure but without the methanol group, affecting its reactivity and applications.

    (5-Ethyl-2,4,6-trimethylpyridin-3-yl)amine: Contains an amine group instead of a methanol group, leading to different chemical properties and uses.

Uniqueness

(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(5-ethyl-2,4,6-trimethylpyridin-3-yl)methanol

InChI

InChI=1S/C11H17NO/c1-5-10-7(2)11(6-13)9(4)12-8(10)3/h13H,5-6H2,1-4H3

InChI Key

HFHGEKFWPXXXKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1C)C)CO)C

Origin of Product

United States

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